
4-(Prop-1-EN-1-YL)octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-1-EN-1-YL)octan-2-one is an organic compound with the molecular formula C11H20O. It is a ketone with a prop-1-en-1-yl group attached to the fourth carbon of an octan-2-one chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-EN-1-YL)octan-2-one can be achieved through several methods. One common approach involves the reaction of octan-2-one with prop-1-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is typically carried out in a flame-dried flask with anhydrous solvents under an inert atmosphere (argon or nitrogen) to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the addition of the prop-1-en-1-yl group to the octan-2-one backbone. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation .
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-1-EN-1-YL)octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(Prop-1-EN-1-YL)octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Prop-1-EN-1-YL)octan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
4-(Prop-1-EN-1-YL)octan-2-one: Unique due to the presence of the prop-1-en-1-yl group.
4-(Prop-1-EN-1-YL)hexan-2-one: Similar structure but with a shorter carbon chain.
4-(Prop-1-EN-1-YL)decan-2-one: Similar structure but with a longer carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length and the position of the prop-1-en-1-yl group. This structural arrangement influences its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Propiedades
Número CAS |
88691-68-3 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
4-prop-1-enyloctan-2-one |
InChI |
InChI=1S/C11H20O/c1-4-6-8-11(7-5-2)9-10(3)12/h5,7,11H,4,6,8-9H2,1-3H3 |
Clave InChI |
FFSVNIZUTAJXFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(=O)C)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


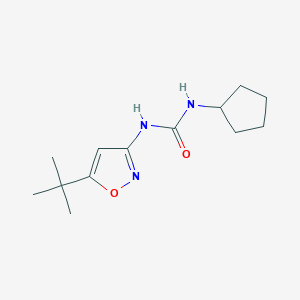

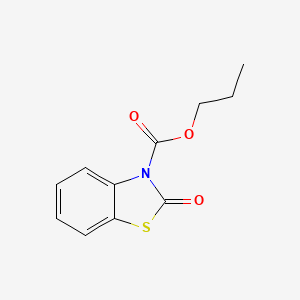
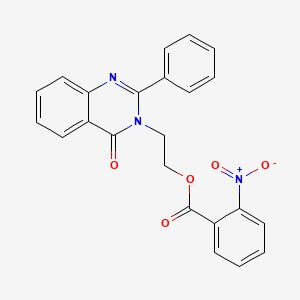
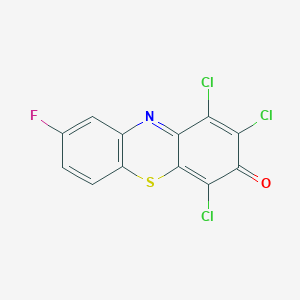
![1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B14374476.png)
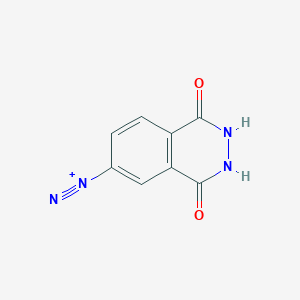
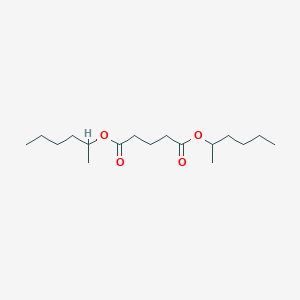
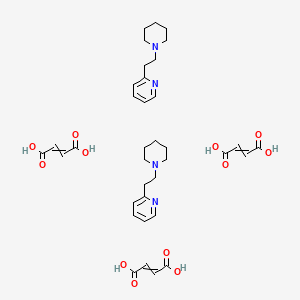
![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
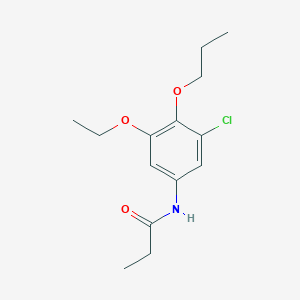
![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)

